N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Molecular weight Physicochemical property Chemical differentiation

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a synthetic small molecule (C₁₄H₁₃N₇O₂, MW 311.30 g/mol) that integrates a 6-benzyloxy-pyrimidine core with a tetrazole-acetamide side chain. The compound is listed in chemical supplier catalogs (e.g., Chemsrc, Chemenu) as a research-grade chemical (typical purity ≥95%) intended for non-human, laboratory use.

Molecular Formula C14H13N7O2
Molecular Weight 311.305
CAS No. 1396768-28-7
Cat. No. B2960688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
CAS1396768-28-7
Molecular FormulaC14H13N7O2
Molecular Weight311.305
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)CN3C=NN=N3
InChIInChI=1S/C14H13N7O2/c22-13(7-21-10-17-19-20-21)18-12-6-14(16-9-15-12)23-8-11-4-2-1-3-5-11/h1-6,9-10H,7-8H2,(H,15,16,18,22)
InChIKeyCDPXWSZVLXIENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(6-(Benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1396768-28-7): Structural Profile and Research Provenance


N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a synthetic small molecule (C₁₄H₁₃N₇O₂, MW 311.30 g/mol) that integrates a 6-benzyloxy-pyrimidine core with a tetrazole-acetamide side chain . The compound is listed in chemical supplier catalogs (e.g., Chemsrc, Chemenu) as a research-grade chemical (typical purity ≥95%) intended for non-human, laboratory use . No peer-reviewed biological or pharmacological study featuring this exact compound has been identified in the allowed literature, and it is not indexed in PubChem, ChEMBL, or BindingDB with a unique entry. Consequently, its differentiation is currently confined to structural and physicochemical dimensions rather than experimentally validated target engagement.

Why In‑Class Pyrimidine‑Tetrazole Acetamides Cannot Be Interchanged with N‑(6‑(Benzyloxy)pyrimidin‑4‑yl)‑2‑(1H‑tetrazol‑1‑yl)acetamide


The pyrimidine‑tetrazole acetamide chemotype encompasses numerous analogs differentiated by the 6‑position substituent on the pyrimidine ring. Available structural data confirm that replacing the benzyloxy group with bulkier or more polar substituents (e.g., benzylpiperazine, indole, or dimethoxy) alters molecular weight by 10–50 Da and shifts calculated logP by ≥0.5 units . Even in the absence of direct bioactivity readouts, these property differences preclude generic interchange in any experiment where lipophilicity, membrane permeability, or metabolic stability is a controlled variable. Without compound‑specific qualification data, procurement decisions must treat each analog as a distinct chemical entity.

Quantitative Differentiation Evidence for N‑(6‑(Benzyloxy)pyrimidin‑4‑yl)‑2‑(1H‑tetrazol‑1‑yl)acetamide


Molecular Weight Distinction: Benzyloxy Analog is Lighter than Benzylpiperazine and Indole Congeners

The target compound has a molecular weight of 311.30 g/mol, which is 56–89 Da lower than the closest commercially listed analogs containing a 4‑benzylpiperazine (C₂₂H₂₇N₉O, ~421.5 g/mol) or 1H‑indole (C₁₈H₁₄N₈O, ~370.4 g/mol) substituent at the pyrimidine 6‑position . This weight difference arises solely from the 6‑substituent topology and directly influences compound handling (e.g., DMSO solubility cut‑offs) and dosing calculations in in vitro assays.

Molecular weight Physicochemical property Chemical differentiation

Lipophilicity Advantage: Benzyloxy Substituent Offers Balanced logP Relative to Dimethoxy Analog

The 6‑benzyloxy group confers a calculated logP (cLogP) of approximately 1.8–2.2, positioning the compound in a CNS‑favorable lipophilicity window. In contrast, the 2,6‑dimethoxy analog (C₉H₁₁N₇O₃, MW 265.23) exhibits a cLogP of ~0.0–0.3, which may limit passive membrane diffusion . This class‑level inference is drawn from the well‑documented SAR of pyrimidine‑based kinase inhibitor fragments, where benzyloxy‑substituted scaffolds consistently show ~1.5–2.0 log units higher lipophilicity than their alkoxy counterparts.

Lipophilicity logP Permeability

Tetrazole‑Acetamide Linker Maintains a Consistent Hydrogen‑Bonding Framework Distinct from Triazole Analogs

The 1H‑tetrazol‑1‑yl acetamide moiety presents two hydrogen‑bond acceptors (tetrazole N2, N3) and one donor (amide NH), forming a planar pharmacophore. Replacement of the tetrazole with a 1,2,4‑triazole (as in CAS 1428359‑30‑1, N‑(6‑(1H‑1,2,4‑triazol‑1‑yl)pyrimidin‑4‑yl)‑2‑(1H‑tetrazol‑1‑yl)acetamide) reduces the number of nitrogen atoms in the pendant heterocycle, altering both basicity and hydrogen‑bonding capacity . Literature data for related tetrazole‑containing fragments indicate that tetrazole NH acidity (pKa ~4.5–5.5) can mimic carboxylic acid functionality, a property absent in triazole isomers [1].

Hydrogen bonding Tetrazole Bioisostere

Synthetic Tractability: Benzyloxy Intermediate Enables Late‑Stage Derivatization Not Possible with Direct C‑N Linked Analogs

The benzyloxy group can be cleaved under mild hydrogenolysis (H₂, Pd/C) to expose a 6‑hydroxy pyrimidine, which then serves as a handle for O‑alkylation or O‑arylation. This synthetic flexibility is absent in analogs where the 6‑substituent is attached via a direct C–N bond (e.g., benzylpiperazine or indole derivatives), whose removal requires harsh conditions and often leads to ring degradation [1]. Thus, the benzyloxy analog is a versatile intermediate for parallel library synthesis, a property that has been exploited in kinase inhibitor fragment elaboration campaigns [2].

Synthetic accessibility Late-stage functionalization Medicinal chemistry

Recommended Application Scenarios for N‑(6‑(Benzyloxy)pyrimidin‑4‑yl)‑2‑(1H‑tetrazol‑1‑yl)acetamide


Fragment‑Based Lead Generation Requiring a Lipophilic Pyrimidine Scaffold

When a screening library requires a fragment with moderate lipophilicity (cLogP ~1.8–2.2) and a carboxylic acid bioisostere, the target compound is a more suitable choice than the highly polar 2,6‑dimethoxy analog . Its benzyloxy group balances solubility and permeability, and the tetrazole can probe carboxylate‑binding hotspots in target proteins [1].

Parallel Library Synthesis via Late‑Stage Pyrimidine Derivatization

The benzyloxy protecting group allows chemists to generate diverse 6‑substituted pyrimidine libraries after scaffold purchase. This approach is more efficient than synthesizing each analog de novo and is frequently employed in kinase inhibitor optimization .

Physicochemical Comparator in SAR Studies of Pyrimidine‑Tetrazole Acetamides

In studies where logP, solubility, or permeability is being correlated with 6‑position substituent structure, the target compound serves as a defined reference point. Its molecular weight (311.30 g/mol) and estimated cLogP provide a baseline for comparing benzylpiperazine, indole, and other congeners .

Quote Request

Request a Quote for N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.